molecular formula C14H17FN2O2 B7139765 N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide

Cat. No.: B7139765
M. Wt: 264.29 g/mol
InChI Key: POWKQLFEHZBNOE-UHFFFAOYSA-N
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Description

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a fluorinated benzamide moiety, and an amino-oxoethyl group

Properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-9-7-10(3-4-11(9)15)13(19)17-14(5-2-6-14)8-12(16)18/h3-4,7H,2,5-6,8H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKQLFEHZBNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2(CCC2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form amines.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-amino-2-oxoethyl)cyclobutyl]-4-fluoro-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclobutyl ring and the fluorinated benzamide moiety distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.

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